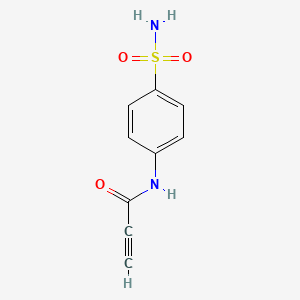

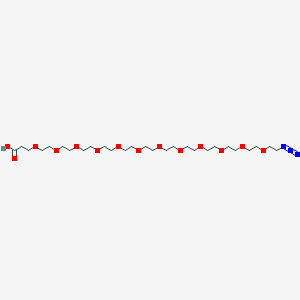

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Overview

Description

The compound “2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid” is a pyridine derivative with difluoromethyl and methoxy groups. Pyridine derivatives are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylated pyridines can be synthesized using readily available ethyl bromodifluoroacetate as a fluorine source .Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Scientific Research Applications

The chemical compound 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid belongs to a class of compounds that have been explored for various scientific applications. While the direct literature on this specific compound is limited, insights can be drawn from research on related perfluorinated acids, carboxylic acids, and their derivatives. These compounds exhibit a range of activities, from environmental persistence and bioaccumulation concerns to promising applications in drug synthesis, biomass conversion, and material science.

Environmental Behavior and Concerns

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), highlights their environmental persistence and bioaccumulation potential. Similarities in chemical structure between PFCAs and the widely detected perfluorooctane sulfonate (PFOS) raise concerns about the environmental and health impacts of these compounds. Studies suggest that PFCAs with shorter fluorinated carbon chains exhibit lower bioaccumulation potential, indicating a nuanced understanding of their environmental behavior is necessary (Conder et al., 2008).

Applications in Biomass Conversion and Chemical Synthesis

The conversion of plant biomass into valuable chemicals presents a sustainable pathway for the chemical industry. Derivatives of hydroxymethylfurfural (HMF), including furan dicarboxylic acid and related compounds, demonstrate the potential of biomass-derived chemicals to replace non-renewable hydrocarbon sources. This approach aligns with the drive towards green chemistry and the development of biodegradable polymers and functional materials (Chernyshev et al., 2017).

Drug Synthesis and Biomedical Applications

Levulinic acid, a biomass-derived compound with carboxyl functional groups, showcases the versatility of carboxylic acids in drug synthesis. Its potential in cancer treatment and medical materials underscores the role of carboxylic acids in developing new therapeutic agents. The synthesis of drugs from levulinic acid or its derivatives exemplifies the intersection of green chemistry and pharmaceuticals, offering pathways to more sustainable and cost-effective drug production (Zhang et al., 2021).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVBVQPGNSOHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)

![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)

![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)